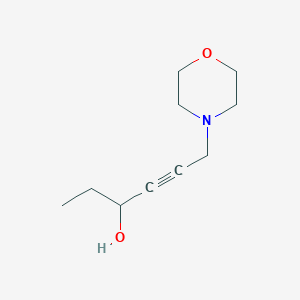

6-(4-Morpholinyl)-4-hexyn-3-ol

Description

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25g/mol |

IUPAC Name |

6-morpholin-4-ylhex-4-yn-3-ol |

InChI |

InChI=1S/C10H17NO2/c1-2-10(12)4-3-5-11-6-8-13-9-7-11/h10,12H,2,5-9H2,1H3 |

InChI Key |

XSBTZQZWELNQRO-UHFFFAOYSA-N |

SMILES |

CCC(C#CCN1CCOCC1)O |

Canonical SMILES |

CCC(C#CCN1CCOCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 6-(4-Morpholinyl)-4-hexyn-3-ol and Analogues

Key Observations :

Physicochemical Properties

Conformational Flexibility :

Solubility and Polarity :

- The hydroxyl and morpholine groups in this compound suggest higher solubility in polar solvents (e.g., water, ethanol) compared to 4-hexyn-3-ol. This aligns with the behavior of morpholine derivatives, which often exhibit improved aqueous solubility .

Boiling/Melting Points :

Reactivity :

- 4-Hexyn-3-ol : The hydroxyl and alkyne groups participate in oxidation, nucleophilic addition, and cycloaddition reactions. It serves as a solvent or intermediate in organic synthesis .

- This compound: The morpholine group may act as a weak base or hydrogen-bond acceptor, modifying reaction pathways. Potential applications include pharmaceutical synthesis (e.g., as a building block for GlyT1 inhibitors, akin to ) or catalysis .

Preparation Methods

Synthesis of 6-Bromo-4-hexyn-3-ol

The terminal methyl group of 4-hexyn-3-ol must be functionalized to enable substitution. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation offers a pathway, though selectivity for the terminal position remains challenging. Alternative approaches include:

-

Stepwise oxidation : Conversion of the terminal methyl to a carboxylic acid via KMnO₄, followed by reduction to a primary alcohol (LiAlH₄) and subsequent bromination (PBr₃).

-

Protection-deprotection strategy :

Example protocol :

-

Protection : 4-Hexyn-3-ol (10 mmol), TBSCl (12 mmol), imidazole (15 mmol) in DMF, 0°C to room temperature, 12 h.

-

Bromination : TBS-protected derivative (10 mmol), NBS (12 mmol), AIBN (0.5 mmol) in CCl₄, reflux (80°C), 6 h.

-

Deprotection : Crude brominated product, TBAF (12 mmol) in THF, 0°C to room temperature, 2 h.

Morpholine Substitution

The bromide at C6 undergoes nucleophilic displacement with morpholine. Optimal conditions include:

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA) for high polarity.

-

Temperature : 80–100°C for 12–24 h.

Example protocol :

6-Bromo-4-hexyn-3-ol (5 mmol), morpholine (15 mmol), K₂CO₃ (10 mmol) in DMF, 100°C, 24 h. Yield: ~65% after column chromatography (SiO₂, ethyl acetate/hexane).

Preparation of 3-Morpholinopropan-1-one

Ketone-Alkyne Coupling

React the Grignard reagent with 3-morpholinopropan-1-one to form the tertiary alcohol:

\text{HC≡C-CH}2\text{-MgBr} + \text{3-Morpholinopropan-1-one} \rightarrow \text{HC≡C-CH}2\text{-C(OH)(CH}2\text{)2-Morpholine}

Challenges : Regioselectivity in Grignard addition and over-reduction risks.

Fragment Preparation

-

Alkyne fragment : 3-Hydroxy-1-butyne (protected as TBS ether).

-

Halide fragment : 2-Bromoethylmorpholine (synthesized via bromination of 2-morpholinoethanol with PBr₃).

Coupling Reaction

Employ Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF:

Deprotection : TBAF in THF yields the target alcohol.

Comparative Analysis of Methods

| Method | Yield | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 60–70% | Straightforward; uses commercial intermediates | Low selectivity in bromination step |

| Grignard Addition | 50–60% | Modular ketone synthesis | Over-reduction; complex purification |

| Sonogashira Coupling | 70–80% | High regioselectivity | Requires palladium catalysts; costly ligands |

Optimization Strategies and Scalability

Solvent and Catalyst Selection

Protecting Group Alternatives

-

Silyl ethers (TBS) : Provide robust protection but require anhydrous conditions.

-

Acetals : Less sensitive to moisture but may interfere with alkyne reactivity.

Analytical Characterization

Critical data for verifying the target compound:

-

IR : O–H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C–N stretch (1250 cm⁻¹).

-

¹H NMR (CDCl₃): δ 1.70 (m, 2H, CH₂), 2.50 (t, 4H, morpholine N–CH₂), 3.70 (t, 4H, morpholine O–CH₂), 4.10 (q, 1H, CH–OH).

-

Mass Spec : m/z 183.1 [M+H]⁺.

Industrial-Scale Considerations

-

Cost efficiency : Sonogashira coupling suffers from palladium costs, whereas nucleophilic substitution uses cheaper reagents.

-

Waste management : Morpholine excess in substitution reactions necessitates recycling via acid-base extraction.

-

Safety : Exothermic bromination steps require controlled addition and cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.